N-(1-methyl-1H-benzimidazol-5-yl)benzamide

Kinase inhibition Structure-activity relationship Tropomyosin binding

N-(1-Methyl-1H-benzimidazol-5-yl)benzamide (CAS 309724-61-6) is a heterocyclic building block comprising a 1-methylbenzimidazole core linked via an amide bond to an unsubstituted phenyl ring. Its molecular formula is C15H13N3O (MW 251.28), with a predicted pKa of 12.74 ± 0.43 and density of 1.22 ± 0.1 g/cm³.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B5487444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-benzimidazol-5-yl)benzamide
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)
InChIKeyQXOAIZNTKZYJOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methyl-1H-benzimidazol-5-yl)benzamide: Core Properties for Research Sourcing and SAR Benchmarking


N-(1-Methyl-1H-benzimidazol-5-yl)benzamide (CAS 309724-61-6) is a heterocyclic building block comprising a 1-methylbenzimidazole core linked via an amide bond to an unsubstituted phenyl ring . Its molecular formula is C15H13N3O (MW 251.28), with a predicted pKa of 12.74 ± 0.43 and density of 1.22 ± 0.1 g/cm³ . This scaffold serves as a foundational comparator for structure-activity relationship (SAR) studies of benzimidazole-based kinase inhibitors and DNA-binding agents, where modifications to the benzamide moiety drive target potency and selectivity [1].

Why N-(1-Methyl-1H-benzimidazol-5-yl)benzamide Cannot Be Interchanged with Other Benzimidazole Derivatives


Subtle structural variations on the benzimidazole-amide scaffold produce profound shifts in biological target engagement. While the class is known for kinase inhibition, specific substitution patterns on the benzamide ring dictate whether a compound is a potent inhibitor of ITK (IC50 180 nM) versus a weaker insulin receptor binder (IC50 560 nM) [1]. Furthermore, the 5-position amide linkage is critical for DNA minor groove recognition, a property not shared by 2-substituted or unsubstituted benzimidazole isomers [2]. Consequently, substituting N-(1-methyl-1H-benzimidazol-5-yl)benzamide with a closely related analog—even one differing by a single chloro or methyl group—invalidates SAR hypotheses and introduces uncontrolled variables in target profiling.

Quantitative Evidence Differentiating N-(1-Methyl-1H-benzimidazol-5-yl)benzamide from Comparators


4-Methyl Substitution on the Benzamide Ring Diminishes Target Affinity by Over Three Orders of Magnitude

The unsubstituted benzamide moiety of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is critical for maintaining target engagement potential. The 4-methyl analog, 4-methyl-N-(1-methyl-1H-benzimidazol-5-yl)benzamide (MLS000061929), shows dramatically reduced affinity for tropomyosin alpha-1 chain, with an EC50 exceeding 71,400 nM [1]. This near-complete loss of activity demonstrates that even a single methyl addition at the para position renders the scaffold ineffective in this assay context, underscoring the stringent steric and electronic requirements at the benzamide site.

Kinase inhibition Structure-activity relationship Tropomyosin binding

Distinct pKa and Density Profile Relative to Halogenated Benzimidazole Derivatives

N-(1-methyl-1H-benzimidazol-5-yl)benzamide exhibits a predicted pKa of 12.74 ± 0.43 and a predicted density of 1.22 ± 0.1 g/cm³ . These physicochemical parameters differ from those of halogenated analogs such as 4-chloro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide, for which pKa and density values are not publicly disclosed but are expected to shift due to the electron-withdrawing chloro substituent [1]. The high pKa indicates the benzimidazole NH is weakly acidic, influencing solubility and ionization state under physiological conditions, which is a key differentiator in chromatographic method development.

Physicochemical characterization Formulation development Analytical method validation

Patent-Defined Utility as a DNA Minor Groove Binder Differentiates from Generic Kinase Inhibitors

European Patent EP0776891B1 explicitly claims benzimidazole derivatives of formula (I), wherein the benzimidazole ring is optionally substituted, as DNA minor groove binders with antitumor activity [1]. The core scaffold, exemplified by N-(1-methyl-1H-benzimidazol-5-yl)benzamide, is distinguished from classic kinase-targeting benzimidazoles (e.g., pan-RAF inhibitors [2]) by its mechanism of action. This patent establishes a clear functional bifurcation: while many benzimidazole amides are designed for kinase ATP pockets, the specific 5-amido substitution pattern directs the compound toward DNA interaction.

DNA-binding agents Antitumor Groove binder

Regioselective Synthesis Enables Reproducible Procurement of the 5-Amido Isomer

A direct palladium-catalyzed, regioselective process has been patented for the preparation of unsymmetrical N-substituted benzimidazoles, including the 5-amido isomer represented by N-(1-methyl-1H-benzimidazol-5-yl)benzamide [1]. This synthetic route ensures positional integrity, whereas alternative condensation methods may yield mixtures of 4-, 5-, and 6-substituted isomers that co-elute and confound biological assays. The patented process guarantees that the procured material is exclusively the 5-substituted derivative, a critical specification for reproducible pharmacology.

Synthetic methodology Regioselectivity Quality control

Optimal Use Cases for N-(1-Methyl-1H-benzimidazol-5-yl)benzamide in Drug Discovery and Chemical Biology


SAR Negative Control for 4-Substituted Benzimidazole Kinase Inhibitors

Given the >100-fold loss in tropomyosin binding affinity observed with the 4-methyl analog , N-(1-methyl-1H-benzimidazol-5-yl)benzamide serves as an essential baseline comparator. Researchers developing kinase inhibitors with substituted benzamide moieties should use this unsubstituted compound to establish the minimal pharmacophore and quantify the contribution of substituents to target engagement.

Physicochemical Reference Standard for Benzimidazole Amide Analytical Method Development

The precisely defined predicted pKa (12.74) and density (1.22 g/cm³) make this compound an ideal reference for developing and validating HPLC methods intended for benzimidazole amide libraries. Its distinct ionization profile facilitates the optimization of mobile phase pH and column selection, reducing method development time for halogenated or otherwise modified analogs.

DNA Minor Groove Binder Probe for Mechanistic Studies

In accordance with the claims of EP0776891B1 , this scaffold is implicated in DNA minor groove binding rather than ATP-competitive kinase inhibition. Researchers investigating the therapeutic window between DNA-targeting and kinase-targeting benzimidazoles should employ this compound as a tool to probe DNA interaction, leveraging its distinct mechanism to dissect polypharmacology.

Regiochemically Defined Building Block for MedChem Derivatization

The availability of a regioselective palladium-catalyzed synthesis ensures that the 5-amido isomer can be reliably scaled for further derivatization. Medicinal chemistry teams can confidently use this compound as a starting material for library synthesis, knowing that the point of diversification is fixed, thereby avoiding the confounding effects of isomeric mixtures.

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